molecular formula C7H15NO B6259336 2,2,3-trimethylmorpholine CAS No. 1314925-76-2

2,2,3-trimethylmorpholine

Cat. No. B6259336
CAS RN: 1314925-76-2
M. Wt: 129.2
InChI Key:
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Description

2,2,3-Trimethylmorpholine (2,2,3-TMM) is a heterocyclic organic compound that belongs to the class of morpholines. It is a colorless liquid with a characteristic amine odor. The IUPAC name for this compound is 2,2,3-trimethylmorpholine . The molecular weight is 129.2 .


Synthesis Analysis

The synthesis of morpholines, including 2,2,3-trimethylmorpholine, often involves the use of 1,2-amino alcohols and their derivatives as starting materials . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for 2,2,3-trimethylmorpholine is 1S/C7H15NO/c1-6-7(2,3)9-5-4-8-6/h6,8H,4-5H2,1-3H3 . This indicates that the compound has a molecular formula of C7H15NO .


Physical And Chemical Properties Analysis

2,2,3-trimethylmorpholine is a liquid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Studies

2,2,3-Trimethylmorpholine and its isomers have been a subject of interest in the field of organic chemistry for their synthesis and structural properties. For example, Hernestam et al. (1977) explored the synthesis of 2,3,5-trimethylmorpholine and 2,3,6-trimethylmorpholine isomers, using gas-liquid chromatography and 270 MHz FT-nmr studies for structural determination (Hernestam, Nilsson, & Stenvall, 1977).

Liquid-Liquid Equilibria Studies

In the study of liquid-liquid equilibria (LLE), substances like N-formylmorpholine, which share structural similarities with 2,2,3-trimethylmorpholine, have been investigated. Wang et al. (2012) conducted research on the LLE of N-formylmorpholine mixtures, providing insights into the separation process of aromatic and aliphatic hydrocarbons (Wang, Xia, & Ma, 2012).

Radical Formation and Antitumor Applications

The formation of radicals like 2-oxomorpholin-3-yl, which can be derived from compounds similar to 2,2,3-trimethylmorpholine, has implications in cancer treatment. Koch (1986) studied the formation of these radicals and their role in reducing anthracycline anti-tumor drugs (Koch, 1986).

Vibrational Analysis in Organic Compounds

The vibrational analysis of trimethylalkanes, related to 2,2,3-trimethylmorpholine, provides valuable insights into molecular structure and behavior. Crowder and Gross (1983) performed such analyses on various trimethylalkanes, contributing to the understanding of their conformations and molecular interactions (Crowder & Gross, 1983).

Environmental Applications

Compounds structurally similar to 2,2,3-trimethylmorpholine, such as silanes, have been studied for their environmental applications, particularly in stabilizing heavy metals in soil. Grzesiak et al. (2016) explored the use of silanes for reducing heavy metal migration in soil, highlighting the potential for environmental remediation (Grzesiak, Łukaszyk, Gabała, Kurczewska, & Schroeder, 2016).

Safety and Hazards

The safety information for 2,2,3-trimethylmorpholine includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable (H226), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2,3-trimethylmorpholine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-methyl-2-butanone", "ammonia", "formaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butanone and ammonia to form 3-methyl-2-butanamine", "Step 2: Reaction of 3-methyl-2-butanamine with formaldehyde in the presence of sodium borohydride to form 2,2-dimethyl-3-aminobutan-1-ol", "Step 3: Cyclization of 2,2-dimethyl-3-aminobutan-1-ol with hydrochloric acid to form 2,2-dimethyl-3-morpholinone", "Step 4: Reduction of 2,2-dimethyl-3-morpholinone with sodium borohydride in the presence of sodium hydroxide to form 2,2,3-trimethylmorpholine" ] }

CAS RN

1314925-76-2

Product Name

2,2,3-trimethylmorpholine

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

0

Origin of Product

United States

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